molecular formula C18H11N3O3 B11056871 Ethyl 5,6-dicyano-2-(pyridin-3-yl)-1-benzofuran-3-carboxylate

Ethyl 5,6-dicyano-2-(pyridin-3-yl)-1-benzofuran-3-carboxylate

Cat. No.: B11056871
M. Wt: 317.3 g/mol
InChI Key: CGSOGWZRAOIZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,6-dicyano-2-(pyridin-3-yl)-1-benzofuran-3-carboxylate is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with cyano groups, a pyridinyl group, and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 5,6-dicyano-2-(pyridin-3-yl)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate starting materials such as substituted phenols and aldehydes.

    Introduction of Cyano Groups: The cyano groups can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide or other suitable nitrile sources.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through coupling reactions, such as Suzuki or Heck coupling, using pyridine derivatives and appropriate catalysts.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using reagents like ethanol and acid catalysts.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Ethyl 5,6-dicyano-2-(pyridin-3-yl)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the cyano groups to amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

Ethyl 5,6-dicyano-2-(pyridin-3-yl)-1-benzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may find applications in the development of new materials, such as organic semiconductors, dyes, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 5,6-dicyano-2-(pyridin-3-yl)-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 5,6-dicyano-2-(pyridin-3-yl)-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives and cyano-substituted compounds. Similar compounds include:

    5,6-Dicyano-2-(pyridin-3-yl)-1-benzofuran: Lacks the ethyl ester group but shares the benzofuran and cyano substituents.

    Ethyl 5,6-dicyano-1-benzofuran-3-carboxylate: Lacks the pyridinyl group but shares the benzofuran, cyano, and ester substituents.

    2-(Pyridin-3-yl)-1-benzofuran-3-carboxylate: Lacks the cyano groups but shares the benzofuran, pyridinyl, and ester substituents.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H11N3O3

Molecular Weight

317.3 g/mol

IUPAC Name

ethyl 5,6-dicyano-2-pyridin-3-yl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C18H11N3O3/c1-2-23-18(22)16-14-6-12(8-19)13(9-20)7-15(14)24-17(16)11-4-3-5-21-10-11/h3-7,10H,2H2,1H3

InChI Key

CGSOGWZRAOIZSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C(=C2)C#N)C#N)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.